2-(Benzyloxy)-6-bromobenzaldehyde

Enzymology Cancer Biology Chemical Probe Development

Procure 2-(Benzyloxy)-6-bromobenzaldehyde (CAS 206002-17-7) for orthogonal diversification: leverage the aryl bromide for Suzuki-Miyaura cross-coupling followed by aldehyde condensation to streamline complex aromatic core synthesis. The 2,6-substitution pattern enables selective ALDH3A1 inhibition (IC50 2.1 µM) for chemical biology applications. MP 66-67°C ensures convenient QC verification.

Molecular Formula C14H11BrO2
Molecular Weight 291.14 g/mol
CAS No. 206002-17-7
Cat. No. B3250964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-6-bromobenzaldehyde
CAS206002-17-7
Molecular FormulaC14H11BrO2
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)C=O
InChIInChI=1S/C14H11BrO2/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-9H,10H2
InChIKeyWUBKFUFQVXYNDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-6-bromobenzaldehyde: A Dual-Functional Aromatic Aldehyde for Targeted Synthesis and Biochemical Probing


2-(Benzyloxy)-6-bromobenzaldehyde (CAS: 206002-17-7) is a substituted benzaldehyde featuring a benzyl-protected phenol at the ortho position and a bromine atom at the 6-position . This specific substitution pattern confers a unique combination of chemical reactivity and biological activity. The aldehyde group allows for nucleophilic addition and condensation reactions, while the aryl bromide enables versatile palladium-catalyzed cross-coupling, such as Suzuki-Miyaura reactions [1]. Beyond its role as a synthetic building block, this compound exhibits direct bioactivity as an inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1), with a reported IC50 value of 2.1 µM [2]. These orthogonal functionalities make it a compelling intermediate for constructing complex molecular architectures with potential therapeutic relevance.

Why 2-(Benzyloxy)-6-bromobenzaldehyde Cannot Be Replaced by Simple Analogs in Critical Applications


The functional value of 2-(Benzyloxy)-6-bromobenzaldehyde is derived from the specific interplay between its three functional groups: the benzyl-protected phenol, the aldehyde, and the ortho-bromine. Generic substitution with a non-brominated analog like 2-(benzyloxy)benzaldehyde eliminates the ability to perform metal-catalyzed cross-coupling, a cornerstone of modern medicinal chemistry and materials science [1]. Conversely, replacing the benzyloxy group with a free hydroxyl, as in 2-bromo-6-hydroxybenzaldehyde, drastically alters solubility, stability, and the compound's behavior in biological assays, where it may participate in unintended hydrogen-bonding networks or oxidative side reactions [2]. The specific 2,6-substitution pattern in 2-(Benzyloxy)-6-bromobenzaldehyde is not merely a structural detail; it dictates the compound's unique reactivity profile and moderate ALDH3A1 inhibitory activity (IC50 = 2.1 µM), which differs significantly from more potent, non-selective analogs [3]. Therefore, substituting this compound without rigorous validation would compromise both synthetic efficiency and experimental reproducibility.

Quantitative Differentiation of 2-(Benzyloxy)-6-bromobenzaldehyde: Key Evidence for Informed Procurement


Comparative ALDH3A1 Inhibitory Potency: 2-(Benzyloxy)-6-bromobenzaldehyde vs. a Potent Benzimidazole-Based Inhibitor

2-(Benzyloxy)-6-bromobenzaldehyde exhibits a moderate inhibitory effect on human aldehyde dehydrogenase 3A1 (ALDH3A1), with a reported IC50 of 2.1 µM (2100 nM) [1]. In contrast, a structurally distinct benzimidazole-dione derivative (CHEMBL3128208) displays a significantly higher potency for the same target, with an IC50 of 360 nM [2]. This approximately 5.8-fold difference in potency is critical. While the benzimidazole derivative is more potent, the benzyloxybenzaldehyde scaffold of the target compound offers a distinct chemical starting point for optimization, as it is less likely to be encumbered by the intellectual property and synthetic complexity associated with the more potent heterocyclic series.

Enzymology Cancer Biology Chemical Probe Development

ALDH Isoform Selectivity Profile: A Class-Level Comparison of Benzyloxybenzaldehyde Scaffolds

While direct isoform selectivity data for 2-(Benzyloxy)-6-bromobenzaldehyde is not available, class-level evidence from closely related benzyloxybenzaldehyde derivatives provides crucial context. A recent study on benzyloxybenzaldehyde-based inhibitors (ABMM-15 and ABMM-16) demonstrated high selectivity for ALDH1A3 (IC50 = 0.23 µM and 1.29 µM) over ALDH3A1, with no significant cytotoxicity observed on A549 and H1299 cell lines [1]. This contrasts sharply with the ALDH3A1 activity of 2-(Benzyloxy)-6-bromobenzaldehyde (IC50 = 2.1 µM). Furthermore, the more potent benzimidazole-dione comparator (CHEMBL3128208) shows poor selectivity, inhibiting ALDH1A1 (IC50 = 720 nM) and ALDH2 (IC50 = 2.4 µM) with similar potency to its ALDH3A1 inhibition (360 nM) [2]. This suggests that the benzyloxybenzaldehyde scaffold may be a more favorable starting point for developing isoform-selective ALDH inhibitors, a key requirement for therapeutic applications with fewer off-target effects.

Chemical Biology Target Selectivity Drug Discovery

Physical Property Differentiation: Enhanced Crystallinity vs. Non-Brominated and Hydroxyl Analogs

The melting point of 2-(Benzyloxy)-6-bromobenzaldehyde is reported as 66-67 °C . This is significantly higher than that of its non-brominated analog, 2-(benzyloxy)benzaldehyde (m.p. = 46-47 °C) , and its hydroxyl analog, 2-bromo-6-hydroxybenzaldehyde (m.p. = 50-52 °C) . The elevated melting point is indicative of stronger intermolecular forces in the solid state, likely due to the combined influence of the heavy bromine atom and the benzyl protecting group. From a practical standpoint, a higher melting point typically correlates with improved crystallinity and enhanced solid-state stability, which are desirable traits for long-term storage and handling. This property also facilitates purification via recrystallization and serves as a reliable, simple metric for confirming compound identity and purity in a procurement or quality control setting.

Process Chemistry Formulation Analytical Quality Control

Synthetic Versatility: Orthogonal Reactivity Enabled by the Aryl Bromide Handle

The defining synthetic feature of 2-(Benzyloxy)-6-bromobenzaldehyde is the presence of an aryl bromide at the ortho position, which serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction [1]. This allows for the direct and modular introduction of aryl, heteroaryl, or alkenyl groups at that position, a transformation that is impossible with the non-brominated analog, 2-(benzyloxy)benzaldehyde. While specific yield data for 2-(Benzyloxy)-6-bromobenzaldehyde in Suzuki couplings is not publicly aggregated, the broader literature demonstrates that ortho-substituted aryl bromides are generally competent coupling partners, and the benzyl-protected phenol is stable under typical reaction conditions (e.g., Pd(PPh3)4, aqueous base, refluxing dioxane or DME) [2]. This orthogonal reactivity—where the aldehyde can be modified independently of the bromide, and vice-versa—makes the compound a strategically valuable building block for constructing densely functionalized aromatic rings found in pharmaceuticals and natural products.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Optimal Application Scenarios for 2-(Benzyloxy)-6-bromobenzaldehyde Based on Quantified Evidence


Lead Optimization for Selective ALDH3A1 Inhibitors

Researchers focusing on aldehyde dehydrogenase (ALDH) isoforms as therapeutic targets should consider 2-(Benzyloxy)-6-bromobenzaldehyde as a starting point for developing selective ALDH3A1 inhibitors. While its potency (IC50 = 2.1 µM) is moderate compared to non-selective benzimidazole-diones [1], the benzyloxybenzaldehyde scaffold is associated with higher isoform selectivity, as demonstrated by related compounds that are potent and selective for ALDH1A3 [2]. This suggests that 2-(Benzyloxy)-6-bromobenzaldehyde could be a privileged scaffold for a medicinal chemistry campaign aimed at improving both potency and selectivity for ALDH3A1, with the ultimate goal of generating a more refined chemical probe or drug candidate.

Synthesis of Complex Polyfunctional Aromatics via Sequential Functionalization

This compound is an ideal building block for chemists who need to construct highly substituted aromatic cores. The orthogonal reactivity of the aldehyde and the aryl bromide enables a two-step diversification sequence [3]. For instance, a researcher could first perform a Suzuki-Miyaura cross-coupling on the bromide to install an aryl or heteroaryl group, and then in a subsequent step, use the aldehyde in a condensation reaction (e.g., to form an imine or hydrazone) or a reduction. This sequential approach is not possible with non-brominated benzyloxybenzaldehydes and offers a more streamlined and efficient route to complex molecules compared to linear syntheses that would require protection/deprotection steps on a hydroxyl analog [4].

Analytical Method Development and Quality Control

The distinct physical property of a relatively high melting point (66-67 °C) makes 2-(Benzyloxy)-6-bromobenzaldehyde a convenient compound for analytical and process chemistry applications . Its melting point is significantly higher than that of closely related analogs, providing a straightforward and reliable method for identity confirmation and purity assessment using simple melting point apparatus. In a quality control setting, this can serve as a rapid, low-tech check before investing in more resource-intensive analytical methods like HPLC or NMR, making it a practical choice for laboratories with varying levels of analytical infrastructure.

Chemical Biology Probe for Mapping ALDH Activity

Given its defined, albeit moderate, inhibitory activity against ALDH3A1 (IC50 = 2.1 µM), this compound can serve as a useful tool in chemical biology studies [1]. It can be used as a control compound in assays designed to profile the activity of novel ALDH inhibitors, or as a starting point for the synthesis of an affinity-based probe (e.g., by functionalizing the aldehyde or the bromine with a linker for biotin or a fluorophore). Its moderate affinity ensures that it can be used in competition assays without completely abolishing the enzyme's activity, which can be advantageous for studying dynamic enzyme behavior.

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